Wybutosine

Catalog No.
S12901810
CAS No.
55196-46-8
M.F
C21H28N6O9
M. Wt
508.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wybutosine

CAS Number

55196-46-8

Product Name

Wybutosine

IUPAC Name

methyl (2S)-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate

Molecular Formula

C21H28N6O9

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C21H28N6O9/c1-9-11(6-5-10(19(32)34-3)24-21(33)35-4)27-17(31)13-16(25(2)20(27)23-9)26(8-22-13)18-15(30)14(29)12(7-28)36-18/h8,10,12,14-15,18,28-30H,5-7H2,1-4H3,(H,24,33)/t10-,12+,14+,15+,18+/m0/s1

InChI Key

QAOHCFGKCWTBGC-QHOAOGIMSA-N

Canonical SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)CCC(C(=O)OC)NC(=O)OC

Isomeric SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CC[C@@H](C(=O)OC)NC(=O)OC

Description

Wybutosine is a nucleoside analogue having methyl (2S)-4-(4,6-dimethyl-9-oxo-4,9-dihydro-3H-imidazo[1,2-a]purin-7-yl)-2-[(methoxycarbonyl)amino]butanoate as the modified nucleobase. It is a nucleoside analogue, a methyl ester and a carbamate ester. It is functionally related to a guanosine.

Wybutosine, also known as 3H-imidazo[1,2-alpha]purine-7-butanoic acid, is a hypermodified nucleoside predominantly found in the transfer ribonucleic acid (tRNA) of eukaryotes and archaea. Specifically, it is located at position 37 adjacent to the anticodon of phenylalanine tRNA. This compound features a unique tricyclic structure with a large side chain that contributes to its distinct biochemical properties and roles in protein synthesis .

Wybutosine is notable for its involvement in tRNA modification processes, which are critical for the accurate translation of genetic information into proteins. The presence of wybutosine enhances the stability and functionality of tRNA molecules, particularly under conditions that might otherwise lead to misfolding or degradation .

The biosynthesis of wybutosine involves a series of five enzymatic reactions that convert guanosine into wybutosine through various intermediates. Key enzymes in this pathway include:

  • Trm5: Catalyzes the initial methylation.
  • TYW1: Responsible for generating a radical species from S-adenosylmethionine.
  • TYW2: Introduces an α-amino-α-carboxypropyl side chain.
  • TYW3: Further modifies the structure by adding additional methyl groups.
  • TYW4: Completes the process by catalyzing methoxycarbonylation and finalizing the tricyclic ring structure .

These reactions highlight the complex interplay of radical chemistry and enzyme functionality in wybutosine biosynthesis.

Various methods have been developed for synthesizing wybutosine, including:

  • Natural Extraction: Initially isolated from yeast tRNA in 1968, this method involves extracting wybutosine directly from biological sources .
  • Chemical Synthesis: Recent advancements have led to efficient total synthesis routes that utilize organic chemistry techniques to construct the tricyclic structure of wybutosine. These methods often involve multiple steps, including radical reactions and selective modifications to achieve the desired product .
  • Biotechnological Approaches: Genetic engineering techniques can also be employed to enhance the production of wybutosine in microbial systems, leveraging the natural biosynthetic pathways present in these organisms .

Wybutosine has several applications in biochemistry and molecular biology:

  • Research Tool: It serves as a model compound for studying tRNA modifications and their effects on translation.
  • Biotechnology: Wybutosine's role in enhancing protein synthesis makes it valuable in biotechnological applications where high yields of proteins are desired.
  • Therapeutics: Understanding wybutosine's function may lead to novel therapeutic strategies targeting translation mechanisms in diseases like cancer .

Studies examining wybutosine's interactions with other biomolecules have revealed its significant role in modulating tRNA behavior during protein synthesis. Research indicates that wybutosine enhances binding affinities between tRNA and ribosomes, thereby facilitating more efficient translation processes. Additionally, its interactions with various proteins involved in translation have been characterized, highlighting its importance in cellular function and regulation .

Wybutosine is part of a broader class of modified nucleosides found in tRNA. Similar compounds include:

  • Pseudouridine: Found at position 55 in many tRNAs; it stabilizes RNA structures through enhanced hydrogen bonding.
  • Dihydrouridine: Commonly located at positions 20-30; it contributes to the flexibility of tRNA.
  • Inosine: Present at position 34; it plays a critical role in wobble pairing during codon recognition.

Comparison Table

CompoundPosition in tRNAUnique Features
Wybutosine37Tricyclic structure with large side chain
Pseudouridine55Stabilizes RNA via enhanced hydrogen bonding
Dihydrouridine20-30Increases flexibility of tRNA
Inosine34Facilitates wobble pairing for broader codon recognition

Wybutosine's unique structural characteristics and its specific location within tRNA distinguish it from these other modified nucleotides, emphasizing its specialized role in translation fidelity and efficiency .

The biosynthesis of wybutosine represents one of the most complex transfer ribonucleic acid modification pathways in eukaryotic cells, involving a sophisticated multi-enzymatic cascade that sequentially transforms a simple guanosine residue into a highly modified tricyclic nucleoside [1] [2]. This intricate process requires the coordinated action of five distinct enzymes, each catalyzing specific chemical transformations that progressively elaborate the wybutosine structure [3] [4]. The pathway operates exclusively on position 37 of phenylalanine transfer ribonucleic acid, which is located adjacent to the anticodon and plays a crucial role in maintaining translational fidelity [5] [6].

The multi-step nature of wybutosine biosynthesis reflects the evolutionary pressure to create a hypermodified nucleoside capable of stabilizing codon-anticodon interactions during ribosomal decoding [7] [8]. Each enzymatic step in the cascade builds upon the previous modification, creating intermediates that show incremental improvements in their ability to prevent ribosomal frameshifting [5]. This progressive enhancement underscores the importance of complete wybutosine formation for accurate protein synthesis.

TRM5-Mediated N1-Methylation of Guanosine-37

The initial step in wybutosine biosynthesis is catalyzed by transfer ribonucleic acid (guanine-N1)-methyltransferase 5 (TRM5), which performs the N1-methylation of guanosine at position 37 of phenylalanine transfer ribonucleic acid [9] [10]. This enzyme utilizes S-adenosylmethionine as the methyl donor to convert guanosine-37 into N1-methylguanosine (m1G37) [9] [10]. The methylation reaction is critical for subsequent steps in the pathway, as the N1-methyl group is essential for the formation of the tricyclic core structure [11] [4].

TRM5 exhibits remarkable substrate specificity, recognizing both the specific nucleotide identity and the transfer ribonucleic acid context [9] [10]. The enzyme contains two distinct domains that undergo significant conformational changes upon transfer ribonucleic acid binding, allowing for precise recognition of the target guanosine [9]. Structural studies have revealed that TRM5 adopts different conformations before and after transfer ribonucleic acid binding, with the protein undergoing large conformational changes that facilitate substrate recognition and catalysis [9].

The enzyme demonstrates strict specificity for phenylalanine transfer ribonucleic acid, with the recognition mechanism involving both the anticodon loop structure and the overall transfer ribonucleic acid architecture [9] [10]. This specificity ensures that wybutosine formation occurs exclusively at the correct position in the appropriate transfer ribonucleic acid species, preventing aberrant modifications that could disrupt cellular function.

TYW1 Radical SAM/Flavodoxin-Dependent Tricyclic Core Formation

TYW1 represents the most mechanistically complex enzyme in the wybutosine biosynthetic pathway, catalyzing the formation of the characteristic tricyclic core structure through a radical S-adenosylmethionine mechanism [12] [13]. This enzyme transforms N1-methylguanosine into 4-demethylwyosine (imG-14) by incorporating carbons 2 and 3 from pyruvate into the tricyclic ring system [12] [13]. The reaction requires multiple cofactors, including S-adenosylmethionine, pyruvate, and flavin mononucleotide, and utilizes two distinct [4Fe-4S] clusters for catalysis [12] [13] [4].

The eukaryotic TYW1 enzyme differs significantly from its archaeal counterpart by containing an additional flavodoxin-like domain that binds flavin mononucleotide [13] [14]. This flavodoxin domain serves as an in situ reducing system that activates the radical S-adenosylmethionine cluster to the catalytically active +1 oxidation state [13] [15]. The presence of this fused domain allows eukaryotic TYW1 to function with only nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH) as reductants, unlike archaeal enzymes that require strong chemical reductants [13] [15].

The catalytic mechanism involves the reductive cleavage of S-adenosylmethionine to generate a 5'-deoxyadenosyl radical, which initiates the radical chemistry by abstracting a hydrogen atom from the N1-methylguanosine substrate [12] [16]. Pyruvate is proposed to be bound to the active site through formation of a Schiff base with a conserved lysine residue, positioning it for subsequent incorporation into the tricyclic structure [12]. The two [4Fe-4S] clusters play distinct roles: one serves as the classical radical S-adenosylmethionine cluster, while the auxiliary cluster may facilitate pyruvate activation and decarboxylation [12] [16].

TYW2 α-Amino-α-Carboxypropyl Transferase Activity

TYW2 catalyzes the third step in wybutosine biosynthesis by transferring the α-amino-α-carboxypropyl group from S-adenosylmethionine to the C7 position of the tricyclic 4-demethylwyosine base [17] [18]. This enzyme belongs to the class I methyltransferase family but utilizes S-adenosylmethionine in an unusual manner, transferring the α-amino-α-carboxypropyl group rather than the methyl group [17]. The reaction produces yW-86, an intermediate that contains the characteristic side chain that distinguishes wybutosine from simpler modified nucleosides [17] [18].

Crystal structures of TYW2 have revealed a canonical class I methyltransferase fold with a distinctive S-adenosylmethionine binding mode [17]. Unlike typical methyltransferases that orient the methyl group toward the substrate binding pocket, TYW2 positions the α-amino-α-carboxypropyl group for transfer to the nucleobase [17]. This unusual binding orientation explains the enzyme's ability to transfer the bulky α-amino-α-carboxypropyl group despite sharing structural similarity with conventional methyltransferases [17].

The transfer mechanism is believed to proceed through a single-displacement mechanism involving nucleophilic attack by the C7 carbon of the tricyclic base on the activated S-adenosylmethionine substrate [17]. The nucleophilicity of the aromatic carbon is enhanced through substrate tautomerization, allowing for efficient alkylation without the need for covalent enzyme-substrate intermediates [17]. This mechanism is distinct from other S-adenosylmethionine-dependent alkylation reactions and represents a unique example of aromatic carbon alkylation in biological systems [17].

TYW3 N-4 Methylation and TYW4 Bifunctional Methoxycarbonylation

The final steps in wybutosine biosynthesis involve the sequential action of TYW3 and TYW4, which complete the modification of the α-amino-α-carboxypropyl side chain attached to the tricyclic base [19] [20]. TYW3 is an S-adenosylmethionine-dependent methyltransferase that catalyzes the N-4 methylation of yW-86 to produce yW-72 [19] [21]. This enzyme represents a unique class of methyltransferase with a novel α/β fold that differs from all other known methyltransferase families [21].

TYW3 contains several absolutely conserved residues that cluster to form the catalytic center, including a distinctive (S/T)xSSCxGR motif that spans the junction between two structural domains [21]. The enzyme recognizes its substrate through a large basic patch on the protein surface that likely interacts with the transfer ribonucleic acid backbone [21]. Site-directed mutagenesis studies have identified critical residues involved in both S-adenosylmethionine binding and catalytic activity, with aspartate and histidine residues playing essential roles in cofactor recognition [21].

TYW4 catalyzes the final step in wybutosine biosynthesis through a remarkable bifunctional mechanism that performs both methylation and methoxycarbonylation of the α-amino-α-carboxypropyl side chain [20] [22]. The enzyme first methylates the α-carboxyl group and then performs methoxycarbonylation of the α-amino group through a unique carbon dioxide fixation mechanism [20]. This dual functionality is achieved at a single catalytic site within the enzyme's N-terminal domain, which adopts a typical class I methyltransferase fold [20].

The methoxycarbonylation reaction represents a novel mechanism in ribonucleic acid modification, involving the direct incorporation of carbon dioxide into the nucleoside structure [20]. The reaction proceeds through carboxylation of the α-amino group by carbon dioxide, followed by methylation of the resultant carbamate group by S-adenosylmethionine [20]. This mechanism allows for carbon dioxide fixation and results in the formation of a stable methoxycarbonyl group that contributes to the final wybutosine structure [20].

Substrate Specificity and tRNA Recognition Mechanisms

The enzymes involved in wybutosine biosynthesis exhibit remarkable substrate specificity, recognizing not only the specific nucleotide modifications but also the unique structural context of phenylalanine transfer ribonucleic acid [21] [23]. This specificity is achieved through multiple recognition elements that ensure the modifications occur exclusively at position 37 of the correct transfer ribonucleic acid species [24]. The substrate recognition mechanisms have evolved to distinguish phenylalanine transfer ribonucleic acid from other transfer ribonucleic acid molecules while accommodating the progressive structural changes that occur during the biosynthetic pathway [23].

Each enzyme in the pathway recognizes its specific substrate intermediate within the context of the intact transfer ribonucleic acid molecule [4] [25]. This requirement for transfer ribonucleic acid context suggests that the modifications occur while the nucleotide remains incorporated in the transfer ribonucleic acid structure, rather than on free nucleotides [4]. The enzymes must therefore accommodate the three-dimensional structure of transfer ribonucleic acid while accessing the target nucleotide at position 37 [21].

The substrate specificity extends beyond simple nucleotide recognition to include recognition of the anticodon loop structure and the overall transfer ribonucleic acid architecture [9] [21]. This multi-level recognition system ensures that wybutosine formation occurs only in the appropriate cellular context and prevents aberrant modifications that could disrupt transfer ribonucleic acid function [24]. The specificity mechanisms also account for the fact that wybutosine and its derivatives are found exclusively in eukaryotic and archaeal phenylalanine transfer ribonucleic acid, but not in bacterial systems [11].

Cofactor Requirements: S-Adenosylmethionine, Fe-S Clusters, and Flavin Mononucleotide

The wybutosine biosynthetic pathway demonstrates the remarkable versatility of S-adenosylmethionine as a biological cofactor, utilizing this molecule in multiple distinct chemical roles throughout the five-step synthesis [1] [2]. S-adenosylmethionine serves as a methyl donor in the TRM5, TYW3, and TYW4 reactions, but also functions as a source of the α-amino-α-carboxypropyl group in the TYW2 reaction and as a radical generator in the TYW1 reaction [1] [2] [26]. This multifaceted utilization of S-adenosylmethionine illustrates the evolutionary optimization of metabolic pathways to use common cofactors for diverse chemical transformations [26].

Iron-sulfur clusters play a critical role in the TYW1-catalyzed formation of the tricyclic core structure [12] [4]. This enzyme contains two distinct [4Fe-4S] clusters: a classical radical S-adenosylmethionine cluster that generates the 5'-deoxyadenosyl radical, and an auxiliary cluster that likely facilitates pyruvate binding and activation [12] [16]. The requirement for iron-sulfur cluster biogenesis has been demonstrated through experiments showing that disruption of the cysteine desulfurase NFS1, which is essential for iron-sulfur cluster assembly, completely abolishes wybutosine synthesis [4].

Flavin mononucleotide serves as an essential cofactor for eukaryotic TYW1, functioning within the flavodoxin-like domain to provide the reducing equivalents necessary for radical S-adenosylmethionine chemistry [13] [14]. The flavin cofactor allows the enzyme to utilize nicotinamide adenine dinucleotide phosphate or nicotinamide adenine dinucleotide as physiological reductants, eliminating the need for strong chemical reducing agents [13] [15]. This cofactor integration represents an evolutionary adaptation that allows eukaryotic TYW1 to function efficiently in the cellular environment while maintaining the complex radical chemistry required for tricyclic core formation [13].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

508.19177649 g/mol

Monoisotopic Mass

508.19177649 g/mol

Heavy Atom Count

36

UNII

5PCY5AS87Q

Wikipedia

Wybutosine

Dates

Last modified: 08-10-2024

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